molecular formula C7H9BrN2O2S B1522319 5-Bromo-N,N-dimethylpyridine-3-sulfonamide CAS No. 896160-99-9

5-Bromo-N,N-dimethylpyridine-3-sulfonamide

Cat. No. B1522319
CAS RN: 896160-99-9
M. Wt: 265.13 g/mol
InChI Key: UHJBBAOJADKLCO-UHFFFAOYSA-N
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Description

5-Bromo-N,N-dimethylpyridine-3-sulfonamide is a chemical compound with the CAS number 896160-99-9 . It has a molecular weight of 265.13 and a linear formula of C7H9BRN2O2S .


Molecular Structure Analysis

The molecular structure of 5-Bromo-N,N-dimethylpyridine-3-sulfonamide is represented by the formula C7H9BRN2O2S . This indicates that the molecule is composed of seven carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom.


Physical And Chemical Properties Analysis

5-Bromo-N,N-dimethylpyridine-3-sulfonamide has a predicted boiling point of 352.8±52.0 °C and a predicted density of 1.612±0.06 g/cm3 . It also has a predicted pKa value of 0.02±0.20 .

Scientific Research Applications

Analytical Chemistry: Method Development

Analytical chemists employ 5-Bromo-N,N-dimethylpyridine-3-sulfonamide in the development of analytical methods. Its well-defined structure and properties make it suitable as a standard or reference compound in various chromatographic and spectroscopic techniques .

Environmental Research: Pollutant Analysis

In environmental research, the compound can be used to study degradation processes and the behavior of similar organic pollutants in the environment. Its stability and detectability allow researchers to track its presence and transformation in different environmental samples .

Safety and Hazards

The safety data sheet for 5-Bromo-N,N-dimethylpyridine-3-sulfonamide suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

5-bromo-N,N-dimethylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2S/c1-10(2)13(11,12)7-3-6(8)4-9-5-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJBBAOJADKLCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674598
Record name 5-Bromo-N,N-dimethylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

896160-99-9
Record name 5-Bromo-N,N-dimethylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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